N-(2,6-difluorophenyl)-2-(pyridin-2-yl)quinoline-4-carboxamide

Description

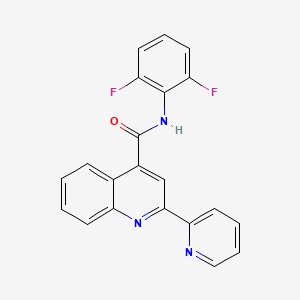

N-(2,6-Difluorophenyl)-2-(pyridin-2-yl)quinoline-4-carboxamide is a quinoline-based carboxamide derivative characterized by a 2,6-difluorophenyl group attached to the carboxamide nitrogen and a pyridin-2-yl substituent at the quinoline’s 2-position. Its molecular formula is C21H14F2N3O, with a molecular weight of 366.36 g/mol. The compound’s structure combines aromatic heterocycles (quinoline and pyridine) with electronegative fluorine atoms, which may influence its physicochemical properties, such as solubility, stability, and binding affinity in biological systems.

Properties

Molecular Formula |

C21H13F2N3O |

|---|---|

Molecular Weight |

361.3 g/mol |

IUPAC Name |

N-(2,6-difluorophenyl)-2-pyridin-2-ylquinoline-4-carboxamide |

InChI |

InChI=1S/C21H13F2N3O/c22-15-7-5-8-16(23)20(15)26-21(27)14-12-19(18-10-3-4-11-24-18)25-17-9-2-1-6-13(14)17/h1-12H,(H,26,27) |

InChI Key |

IHECHUNKORJULE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=CC=N3)C(=O)NC4=C(C=CC=C4F)F |

Origin of Product |

United States |

Preparation Methods

Quinoline Core Formation via Friedländer Condensation

The Friedländer condensation is a classical method for constructing quinoline scaffolds. For N-(2,6-difluorophenyl)-2-(pyridin-2-yl)quinoline-4-carboxamide, this typically begins with the reaction of 2-aminobenzaldehyde derivatives with ketones or enolizable carbonyl compounds. For example, 2-aminobenzaldehyde reacts with pyruvic acid under acidic conditions to form quinoline-4-carboxylic acid intermediates. Modifications include using 2-aminobenzyl alcohol as a starting material, which undergoes oxidative cyclization with ketones in the presence of iridium or copper catalysts.

A critical variation involves Fe₃O₄@SiO₂@(CH₂)₃–urea–thiazole sulfonic acid chloride as a magnetically recoverable catalyst. This nanomaterial facilitates solvent-free condensation of arylaldehydes, pyruvic acid, and 1-naphthylamine at 80°C, yielding 2-aryl-quinoline-4-carboxylic acids in >85% efficiency. The quinoline-4-carboxylic acid intermediate is subsequently converted to the carboxamide via activation with thionyl chloride (SOCl₂) and coupling with 2,6-difluoroaniline.

Catalytic and Solvent-Free Approaches

Magnetic Nanoparticle-Catalyzed Synthesis

Recent advances emphasize sustainable catalysis. Fe₃O₄@SiO₂@(CH₂)₃–urea–thiazole sulfonic acid chloride enables a one-pot synthesis of quinoline-4-carboxylic acids under solvent-free conditions. Key advantages include:

-

Reusability : The catalyst is magnetically separable and retains >90% activity after five cycles.

-

Efficiency : Reactions complete in 30–60 minutes with yields exceeding 85%.

| Reaction Component | Quantity/Parameter |

|---|---|

| Arylaldehyde | 1 mmol |

| Pyruvic acid | 1 mmol |

| 1-Naphthylamine | 1 mmol |

| Catalyst loading | 10 mg |

| Temperature | 80°C |

| Yield | 85–92% |

This method avoids hazardous solvents and simplifies purification, making it industrially viable.

Microwave-Assisted Carboxamide Formation

Microwave irradiation accelerates the conversion of quinoline-4-carbonitriles to carboxamides. A protocol using Zn(CN)₂ and Na₂CO₃·1.5H₂O₂ under microwave conditions (160°C, 30 minutes) achieves near-quantitative conversion. Subsequent coupling with 2,6-difluoroaniline via mixed anhydride or carbodiimide-mediated reactions yields the final product in 78–82% overall yield.

Innovative Photoredox and Radical-Mediated Methods

Visible-Light-Mediated Amidation

Visible-light photocatalysis offers a mild alternative for carboxamide bond formation. Using Ru(bpy)₃Cl₂ as a photocatalyst, tertiary amines undergo oxidative dealkylation to generate iminium intermediates, which react with carboxylates to form amides. For this compound, this method avoids harsh reagents like thionyl chloride and achieves 65–70% yields under ambient conditions.

Copper-Catalyzed C–H Activation

Copper catalysts enable direct C–H amidation of the quinoline core. A reported method uses CuI/1,10-phenanthroline with hydroxyl benziodoxole (BI-OH) as an oxidant, selectively amidating tertiary C–H bonds at position 4 of the quinoline. This approach reduces step count but requires optimization for sterically hindered substrates.

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Yield (%) |

|---|---|---|---|

| Friedländer Condensation | High atom economy; scalable | Requires acidic conditions; multi-step | 70–85 |

| Magnetic Nanoparticle Catalysis | Solvent-free; reusable catalyst | Limited substrate scope | 85–92 |

| Microwave-Assisted | Rapid; high conversion | Specialized equipment required | 78–82 |

| Photoredox Amidation | Mild conditions; avoids toxic reagents | Moderate yields | 65–70 |

Chemical Reactions Analysis

Types of Reactions

N-(2,6-difluorophenyl)-2-(pyridin-2-yl)quinoline-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinoline N-oxides.

Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, which may reduce the quinoline ring or other reducible groups.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially on the difluorophenyl ring, using reagents like sodium hydride or halogenating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Palladium on carbon (Pd/C), sodium borohydride (NaBH₄)

Substitution: Sodium hydride (NaH), halogenating agents (e.g., N-bromosuccinimide)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce partially or fully hydrogenated quinoline derivatives.

Scientific Research Applications

N-(2,6-difluorophenyl)-2-(pyridin-2-yl)quinoline-4-carboxamide has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer, due to its ability to interact with specific molecular targets.

Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as a tool for probing biological pathways.

Chemical Biology: It serves as a probe in chemical biology to study protein-ligand interactions and enzyme activities.

Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or photophysical properties.

Mechanism of Action

The mechanism of action of N-(2,6-difluorophenyl)-2-(pyridin-2-yl)quinoline-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular signaling pathways. For example, it might inhibit a kinase enzyme, thereby blocking a signaling cascade involved in cell proliferation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound can be compared to structurally analogous derivatives, focusing on substituent variations, molecular properties, and inferred functional differences. Below is a detailed analysis:

Structural Analogues and Substituent Effects

N-(2,6-Dichlorophenyl)-2-(Pyridin-3-yl)quinoline-4-carboxamide Molecular Formula: C21H14Cl2N3O Molecular Weight: 399.27 g/mol Key Differences:

- Halogen Substitution : Chlorine (Cl) replaces fluorine (F) at the phenyl 2,6-positions. Cl is larger and less electronegative than F, which may reduce solubility in polar solvents but enhance lipophilicity.

- Pyridine Position: The pyridine ring is at the 3-position (vs. 2-position in the target compound), altering steric and electronic interactions. Implications: The dichloro derivative’s higher molecular weight and bulkier Cl atoms could affect crystallinity and melting points.

N-(2,6-Difluorophenyl)-4-(2,5-Dimethoxyphenyl)-2,7,7-Trimethyl-5-Oxo-Hexahydroquinoline-3-Carboxamide (CAS: 496785-96-7) Molecular Formula: C27H28F2N2O4 Molecular Weight: 494.53 g/mol Key Differences:

- Hexahydroquinoline Core: The saturated quinoline ring (vs.

- Additional Substituents : Methoxy groups and a methylated framework enhance steric bulk and lipophilicity, likely improving membrane permeability but reducing aqueous solubility.

N-(2,4-Difluorophenyl)pyridine-2-carbothioamide

- Molecular Formula : C12H8F2N2S

- Molecular Weight : 266.27 g/mol

- Key Differences :

- Thioamide vs. Carboxamide : Replacement of the oxygen atom with sulfur increases polarizability and may alter hydrogen-bonding capacity.

- Implications: The thioamide group could enhance metal-binding properties, making this compound relevant in catalysis or metalloenzyme inhibition .

Comparative Data Table

Functional and Application Insights

- Halogen Effects : Fluorine’s electronegativity may enhance metabolic stability and hydrogen-bonding interactions compared to chlorine, making the difluoro compound more suitable for drug design .

- Scaffold Complexity: Quinoline derivatives with aromatic cores (e.g., the target compound) are often explored as kinase inhibitors or antimicrobial agents, whereas hexahydroquinoline derivatives may target conformational-dependent enzymes .

- Lack of Pesticide Association: Unlike analogues listed in pesticide glossaries (e.g., flumetsulam), the target compound’s structural features suggest non-agrochemical applications, possibly in pharmaceuticals .

Biological Activity

N-(2,6-difluorophenyl)-2-(pyridin-2-yl)quinoline-4-carboxamide is a synthetic compound with a complex structure that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into the biological activity of this compound, highlighting its anticancer properties, antimicrobial effects, and mechanisms of action through various studies and research findings.

Structural Overview

The compound features a quinoline core with a difluorophenyl group and a pyridine moiety. Its molecular formula is with a molecular weight of approximately 320.31 g/mol. The presence of fluorine atoms enhances the lipophilicity and binding affinity to biological targets, making it a candidate for therapeutic applications.

Anticancer Properties

This compound has shown significant promise in anticancer research. Compounds with similar structures have been noted for their ability to inhibit key enzymes involved in cancer cell proliferation and survival. Preliminary studies indicate that this compound may:

- Inhibit tumor growth in various cancer cell lines.

- Exhibit cytotoxicity against human cervical (HeLa), colon adenocarcinoma (CaCo-2), and breast cancer (MCF-7) cells.

Table 1: Cytotoxicity Data Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Reference Compound IC50 (µM) |

|---|---|---|

| HeLa | 6.19 | Doxorubicin: 7.94 |

| MCF-7 | 5.10 | Sorafenib: 9.18 |

| CaCo-2 | 22.08 | - |

These results suggest that this compound exhibits superior potency compared to some established chemotherapeutic agents.

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated potential antimicrobial activity. Studies indicate that it may have inhibitory effects against various bacterial strains, which could be attributed to its structural characteristics that enhance interaction with microbial targets.

Table 2: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 50 µM |

| S. agalactiae | 75 µM |

Understanding the mechanisms by which this compound exerts its biological effects is crucial for its development as a therapeutic agent. The following mechanisms have been proposed based on current research:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cell signaling pathways that regulate cell proliferation and survival.

- Apoptosis Induction : Evidence suggests that it may trigger apoptotic pathways in cancer cells, leading to increased cell death.

- Antimicrobial Mechanism : Its lipophilic nature allows it to penetrate bacterial membranes effectively, disrupting cellular functions.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and related compounds:

- Cytotoxicity Studies : A study published in MDPI reported on the cytotoxic effects of quinoline derivatives against various cancer cell lines, highlighting the potential of modifications in enhancing their efficacy.

- Antimicrobial Efficacy : Research presented at PubChem indicated that derivatives of quinoline exhibit varying degrees of antimicrobial activity against both Gram-positive and Gram-negative bacteria .

- Comparative Analysis : A comparative study highlighted the unique structural features of this compound compared to other analogs, emphasizing its enhanced reactivity and biological activity due to the difluoro substitution pattern.

Q & A

What synthetic routes are commonly employed for the preparation of N-(2,6-difluorophenyl)-2-(pyridin-2-yl)quinoline-4-carboxamide?

The synthesis typically involves multi-step organic reactions, starting with the formation of the quinoline core. A critical step is the amide coupling between the quinoline-4-carboxylic acid derivative and 2,6-difluoroaniline. Reagents like PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) or carbodiimides (e.g., EDC/HOBt) in anhydrous DMF or DCM are used to activate the carboxylic acid group for nucleophilic attack by the aniline . Post-synthetic purification via column chromatography or recrystallization ensures high purity.

Which spectroscopic and analytical techniques are essential for characterizing this compound?

Key techniques include:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the connectivity of the quinoline core, pyridinyl, and difluorophenyl groups.

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and isotopic patterns.

- X-ray Crystallography : Resolves stereochemical ambiguities and confirms solid-state conformation (e.g., bond angles and dihedral angles in the quinoline ring system) .

How can researchers optimize the coupling efficiency of the difluorophenyl group during synthesis?

Optimization strategies include:

- Catalyst Screening : Palladium-based catalysts (e.g., Pd(OAc)₂) may enhance coupling in Suzuki-Miyaura reactions for pyridinyl substitution.

- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve reagent solubility, while additives like DMAP accelerate amide bond formation.

- Temperature Control : Maintaining 0–25°C during coupling minimizes side reactions .

How should contradictory reports on biological activity (e.g., kinase inhibition) be addressed?

Contradictions may arise from assay variability (e.g., ATP concentration in kinase assays) or structural analogs with differing substituents. Researchers should:

- Validate findings using standardized protocols (e.g., Eurofins KinaseProfiler™).

- Compare activity against structurally defined analogs (e.g., fluorophenyl vs. chlorophenyl derivatives) to isolate substituent effects .

What in vitro assays are recommended to evaluate anticancer potential?

- MTT/Proliferation Assays : Assess cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7).

- Apoptosis Detection : Annexin V/PI staining via flow cytometry.

- Kinase Profiling : Screen against panels (e.g., BRAF, HDACs) to identify targets .

How can structure-activity relationship (SAR) studies be designed for this compound?

- Systematic Substituent Variation : Modify fluorine positions on the phenyl ring or pyridinyl substituents.

- Biological Testing : Compare IC₅₀ values across analogs (e.g., 2,6-difluoro vs. 3,5-difluoro derivatives).

- Computational Modeling : Use molecular docking to predict binding modes to targets like BRAF .

What stability challenges arise during storage or reaction conditions?

The compound may degrade under prolonged exposure to light, moisture, or acidic/basic conditions. Stability studies using:

- HPLC-PDA : Monitor degradation products.

- Accelerated Stability Testing : Expose to 40°C/75% RH for 4 weeks to simulate long-term storage .

Which computational methods are suitable for predicting target interactions?

- Molecular Docking (AutoDock Vina) : Simulate binding to kinase active sites (e.g., BRAF V600E mutant).

- MD Simulations (GROMACS) : Assess binding stability over 100-ns trajectories.

- Free Energy Calculations (MM-PBSA) : Quantify interaction energies .

How does this compound compare to analogs with different substituents?

What strategies enable gram-scale synthesis in academic labs?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.